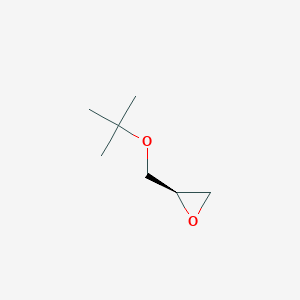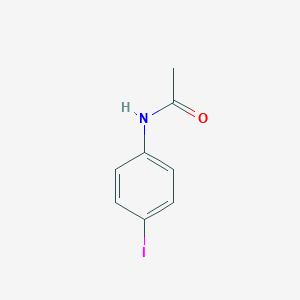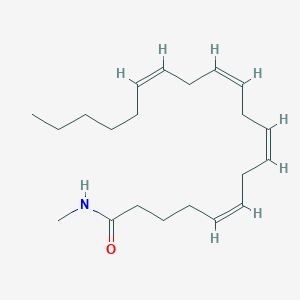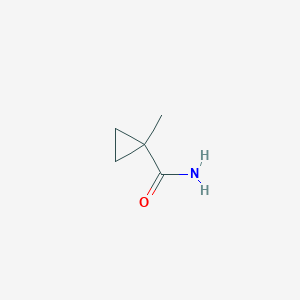![molecular formula C8H8N2O B171861 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 116212-46-5](/img/structure/B171861.png)
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
概要
説明
“6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the molecular formula C8H8N2O . It is also known by its CAS number 116212-46-5 .
Molecular Structure Analysis
The molecular structure of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 148.16 g/mol . The InChI code is 1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” include a molecular weight of 148.16 g/mol, XLogP3-AA of 0.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, and rotatable bond count of 0 . The compound has a topological polar surface area of 36.1 Ų .科学的研究の応用
Bromodomain Inhibitor
The compound has been identified as a ligand-efficient nonselective bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of epigenetic regulation. The compound’s ability to inhibit bromodomains can be used to explore the biology of individual bromodomain proteins .
Drug Metabolism and Pharmacokinetics (DMPK) Properties
The compound has been used in the development of novel BET bromodomain inhibitors with excellent potency and DMPK properties . BET bromodomains are a family of bromodomains that have been implicated in cancer, inflammation, and other diseases. The compound’s favorable DMPK properties make it a promising candidate for drug development .
Protein Binding Studies
The compound has been used in protein binding studies, specifically with the BRD9 protein . BRD9 is a bromodomain-containing protein that plays a role in chromatin structure and transcription. The compound’s interaction with BRD9 can provide insights into the protein’s function and its role in disease .
Kinase Selectivity
Although not directly mentioned in the search results, compounds similar to “6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” have been used in studies related to kinase selectivity . Kinases are enzymes that play key roles in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. The compound’s potential in kinase selectivity studies could be an interesting area for further research .
Chemical Synthesis
The compound’s unique structure makes it a useful building block in chemical synthesis . Its properties, such as its molecular weight and InChI code, are well-documented, making it a valuable resource for chemists .
RNA Binding Protein Studies
The compound has been used in studies involving RNA binding proteins . These proteins play crucial roles in various cellular processes, including transcription, RNA splicing, translation, and RNA stability. The compound’s interaction with these proteins can provide valuable insights into their functions .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKWLYKVKAVOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and BRD9?
A1: The research paper "[BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)] []" investigates the binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9. This is significant because BRD9 is a protein belonging to the bromodomain family, which are epigenetic "reader" proteins. These proteins recognize and bind to acetylated lysine residues on histones, thereby influencing gene expression. Understanding how small molecules like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interact with BRD9 could provide valuable insights into developing novel therapeutic agents targeting epigenetic pathways, potentially for diseases like cancer where BRD9 is often dysregulated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



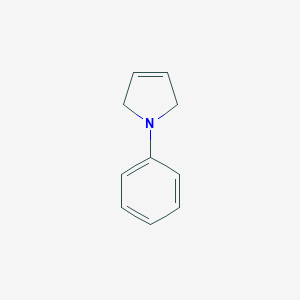
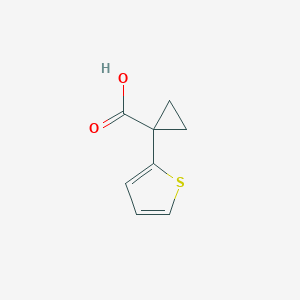
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)


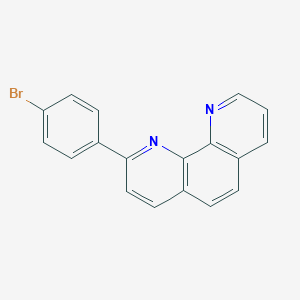
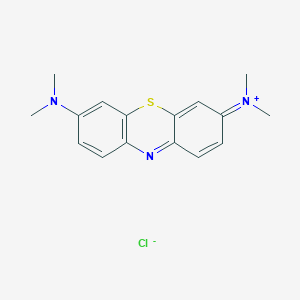

![2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171797.png)
